4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde
Overview
Description
The compound “4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde” likely contains a benzaldehyde group attached to a tetrahydropyran ring via an ether linkage . This structure suggests that it might have properties similar to other ether compounds and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzaldehyde group (a benzene ring with a formyl group) and a tetrahydropyran group (a six-membered ring containing five carbon atoms and one oxygen atom) linked by an ether bond . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an ether and an aldehyde, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation, while the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound might have properties similar to other ether compounds. It would likely be a solid or liquid at room temperature, with a density around 1.2 g/cm³ . Other properties like boiling point, vapor pressure, and solubility would depend on the exact structure and substituents .Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde plays a pivotal role in the synthesis of tetrahydrobenzo[b]pyrans, a compound group with various applications. This synthesis process can involve catalytic actions, such as using ZnO-beta zeolite or other catalysts, to facilitate the reaction (Katkar et al., 2011). These methods are notable for their efficiency, yielding high-quality results in shorter times and allowing for the recovery and reuse of the catalyst.
Mechanistic Insights into Synthesis Reactions
Significant research has been conducted to understand the reaction mechanisms involved in the synthesis processes that use compounds like 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For instance, the kinetics and mechanism of reactions involving benzaldehyde, malononitrile, and dimedone in the presence of various catalysts have been thoroughly studied. These studies often employ spectroscopic techniques to elucidate the reaction pathways and kinetics (Habibi‐Khorassani et al., 2016).
Novel Synthetic Pathways and Derivatives
Research has also focused on developing novel synthetic pathways and derivatives using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For example, studies have explored the formation of tetrahydrofuran derivatives through various rearrangements and reaction conditions, leading to the discovery of new compounds and reaction mechanisms (Drewes et al., 1993).
Applications in Green Chemistry
There is a growing interest in using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde in green chemistry applications. This includes developing environmentally friendly synthesis methods that minimize the use of hazardous solvents and promote the use of sustainable catalysts. Such research aligns with broader efforts to make chemical synthesis more sustainable and less harmful to the environment (Pagadala et al., 2014).
ConclusionThe research applications of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde are diverse and impactful, ranging from the synthesis of complex organic compounds to advancements in green chemistry. The compound's role in facilitating efficient and sustainable chemical reactions highlights its importance in the field of organic synthesis
Scientific Research Applications of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde
Synthesis of Tetrahydrobenzo[b]pyrans
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde plays a pivotal role in the synthesis of tetrahydrobenzo[b]pyrans, a compound group with various applications. This synthesis process can involve catalytic actions, such as using ZnO-beta zeolite or other catalysts, to facilitate the reaction (Katkar et al., 2011). These methods are notable for their efficiency, yielding high-quality results in shorter times and allowing for the recovery and reuse of the catalyst.
Mechanistic Insights into Synthesis Reactions
Significant research has been conducted to understand the reaction mechanisms involved in the synthesis processes that use compounds like 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For instance, the kinetics and mechanism of reactions involving benzaldehyde, malononitrile, and dimedone in the presence of various catalysts have been thoroughly studied. These studies often employ spectroscopic techniques to elucidate the reaction pathways and kinetics (Habibi‐Khorassani et al., 2016).
Novel Synthetic Pathways and Derivatives
Research has also focused on developing novel synthetic pathways and derivatives using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For example, studies have explored the formation of tetrahydrofuran derivatives through various rearrangements and reaction conditions, leading to the discovery of new compounds and reaction mechanisms (Drewes et al., 1993).
Applications in Green Chemistry
There is a growing interest in using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde in green chemistry applications. This includes developing environmentally friendly synthesis methods that minimize the use of hazardous solvents and promote the use of sustainable catalysts. Such research aligns with broader efforts to make chemical synthesis more sustainable and less harmful to the environment (Pagadala et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(oxan-2-yloxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKABQMBXCBINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460161 | |
Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde | |
CAS RN |
74189-56-3 | |
Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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